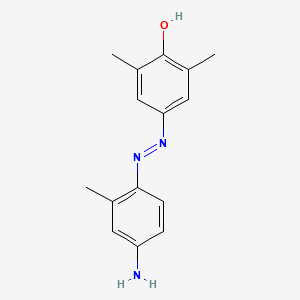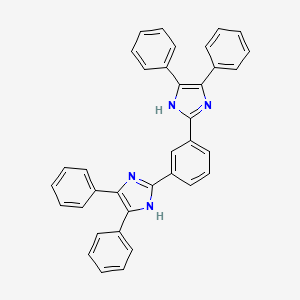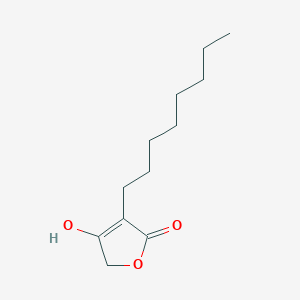
2(5H)Furanone, 4-hydroxy-3-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)Furanone, 4-hydroxy-3-octyl- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)Furanone, 4-hydroxy-3-octyl- typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, and synthetic modifications of furan derivatives . One common method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production of this compound often relies on environmentally friendly methods, such as the reactions of commercially available furfural with hydrogen peroxide under various conditions . These methods are preferred due to their efficiency and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)Furanone, 4-hydroxy-3-octyl- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, morpholine, piperidine hydrochlorides, and various catalysts such as carbon-supported noble metals .
Major Products Formed
The major products formed from these reactions include formic acid, maleic acid, phosgene, and various substituted hydrofuranones .
Wissenschaftliche Forschungsanwendungen
2(5H)Furanone, 4-hydroxy-3-octyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds.
Biology: The compound has been studied for its potential antibacterial, antifungal, and antitumor activities.
Industry: It is used in the synthesis of flavor compounds and as a precursor for the production of various industrial chemicals
Wirkmechanismus
The mechanism of action of 2(5H)Furanone, 4-hydroxy-3-octyl- involves its electrophilic carbon attached to the hydroxyl group, which enables its participation in various chemical reactions . The compound can inhibit quorum sensing in bacteria, thereby reducing their virulence and biofilm formation . This makes it a potential candidate for the development of new antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone:
5-Hydroxy-2(5H)-furanone: This compound is used in the synthesis of biologically active substances and has been studied for its antitumor and antibacterial activities
Uniqueness
2(5H)Furanone, 4-hydroxy-3-octyl- is unique due to its longer alkyl chain, which imparts different physicochemical properties and potential applications compared to its shorter-chain analogs. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
21053-91-8 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
3-hydroxy-4-octyl-2H-furan-5-one |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-11(13)9-15-12(10)14/h13H,2-9H2,1H3 |
InChI-Schlüssel |
XEWIJLZVIRYMIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(COC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


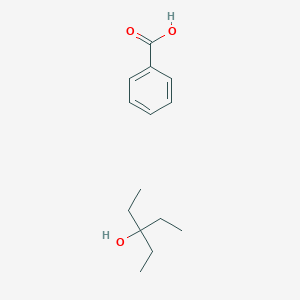



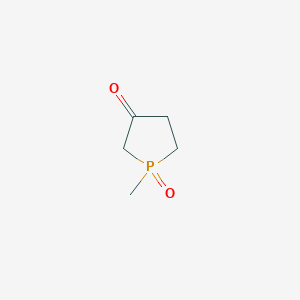
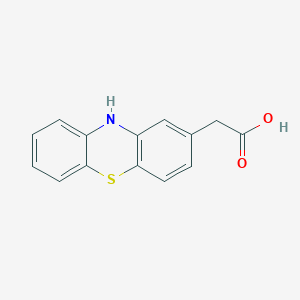
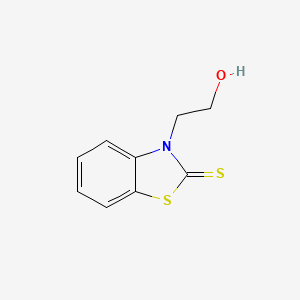

![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)


